3-nitrobenzaldehyde (7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
CAS No.:
Cat. No.: VC16167114
Molecular Formula: C21H19N7O4
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N7O4 |
|---|---|
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | 7-benzyl-1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C21H19N7O4/c1-25-18-17(19(29)26(2)21(25)30)27(13-14-7-4-3-5-8-14)20(23-18)24-22-12-15-9-6-10-16(11-15)28(31)32/h3-12H,13H2,1-2H3,(H,23,24)/b22-12+ |
| Standard InChI Key | ZVRVIEIEOMBSFD-WSDLNYQXSA-N |
| Isomeric SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound features a purine-2,6-dione scaffold substituted at positions 7 and 8. The 7-position carries a benzyl group, while the 8-position is functionalized with a hydrazone linkage connecting to 3-nitrobenzaldehyde. The 1- and 3-positions are methylated, enhancing steric and electronic effects .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 7-Benzyl-1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione |
| Molecular Formula | C₂₁H₁₉N₇O₄ |
| Molecular Weight | 433.43 g/mol |
| InChI Key | ZVRVIEIEOMBSFD-WSDLNYQXSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)N+[O-])CC4=CC=CC=C4 |
Stereoelectronic Properties
The E-configuration of the hydrazone bond (C=N) is stabilized by conjugation with the nitro group, as evidenced by NMR studies of analogous systems . The nitro group at the 3-position of the benzaldehyde moiety introduces strong electron-withdrawing effects, influencing reactivity in substitution and redox reactions.
Synthesis and Reaction Pathways
General Synthetic Strategy
While no direct synthesis protocol exists for this compound, a rational route can be extrapolated from related hydrazone syntheses :
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Purine Core Preparation:
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Alkylation of theophylline derivatives to introduce benzyl and methyl groups.
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Hydrazine Formation:
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Reaction with hydrazine hydrate to generate the 8-hydrazinyl intermediate.
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Condensation with 3-Nitrobenzaldehyde:
Table 2: Optimized Reaction Conditions for Analog Synthesis
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Catalyst | Acetic acid (3 drops) |
| Temperature | Microwave (400 W) |
| Reaction Time | 10–30 minutes |
| Yield Range | 80–94% |
Key Reaction Types
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Reduction: The nitro group can be reduced to an amine using SnCl₂/HCl or catalytic hydrogenation.
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Cycloadditions: The hydrazone moiety may participate in [3+2] cycloadditions with dipolarophiles.
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Nucleophilic Substitution: Electrophilic aromatic substitution at the benzaldehyde ring is feasible under nitrating or sulfonating conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to the hydrophobic benzyl and purine groups.
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Stability: Sensitive to prolonged UV exposure; the nitro group may undergo photolytic degradation.
Spectroscopic Characterization
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IR Spectroscopy:
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¹H NMR:
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δ 8.2–8.4 ppm (aromatic protons from nitrobenzaldehyde).
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δ 5.1–5.3 ppm (benzyl CH₂ protons).
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Industrial and Materials Science Applications
Coordination Chemistry
The hydrazone group acts as a tridentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit:
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Catalytic Activity: In Suzuki-Miyaura cross-coupling reactions.
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Luminescent Properties: Potential use in OLED materials.
Table 3: Metal Complex Properties
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu²⁺ | N,N,O | Oxidation Catalysis |
| Zn²⁺ | N,O | Fluorescent Sensors |
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